molecular formula C6H7ClN2O B13982836 3-Chloro-6-methyl-4-pyridazinemethanol CAS No. 1445-52-9

3-Chloro-6-methyl-4-pyridazinemethanol

Cat. No.: B13982836
CAS No.: 1445-52-9
M. Wt: 158.58 g/mol
InChI Key: UJPLNNTWMLHQJX-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-4-pyridazinemethanol is a versatile pyridazine-based building block for research and development. This compound features both a chloro group and a hydroxymethyl group on the pyridazine ring, making it a valuable intermediate for nucleophilic substitution and further functionalization reactions. Its molecular structure offers potential for creating novel heterocyclic compounds in medicinal chemistry and material science. Researchers can utilize this chemical in the synthesis of active pharmaceutical ingredients (APIs), ligand libraries for catalyst development, and other specialty chemicals. The chloro group serves as an excellent leaving group for cross-coupling reactions or amination, while the alcohol can be oxidized or used to form ester and ether derivatives. Always consult the safety data sheet before use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1445-52-9

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(3-chloro-6-methylpyridazin-4-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c1-4-2-5(3-10)6(7)9-8-4/h2,10H,3H2,1H3

InChI Key

UJPLNNTWMLHQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)CO

Origin of Product

United States

Preparation Methods

Starting Material and Oxidation

The synthesis typically begins with 3-methylpyridine (3-picoline) or a related methyl-substituted pyridine/pyridazine as the raw material. The methyl group is oxidized to a carboxylic acid (picolinic acid derivative) using a strong oxidizing agent such as potassium permanganate in aqueous medium.

  • Molar ratio: 1 mole of 3-methylpyridine to 2.1–2.3 moles of potassium permanganate
  • Temperature: 85–90 °C
  • Reaction time: Approximately 30 minutes
  • pH adjustment: After oxidation, acidify the reaction mixture to pH 3–4 using hydrochloric acid
  • Isolation: Cool and filter to obtain the picolinic acid derivative

This oxidation is a critical step to introduce the carboxyl functionality necessary for further transformations.

Esterification to Methyl Ester

The carboxylic acid is then converted to its methyl ester by reaction with methanol under acidic conditions.

  • Molar ratio: 1 mole of picolinic acid to 1.3 moles of methanol
  • Acid catalyst: Typically a strong acid such as sulfuric acid or hydrochloric acid is used
  • Conditions: Reflux until esterification is complete

This step facilitates subsequent reduction by making the carboxyl group more reactive.

Reduction to Hydroxymethyl Derivative

The methyl ester is reduced to the corresponding pyridinemethanol (hydroxymethyl derivative) using a reducing agent such as sodium borohydride .

  • Molar ratio: 1 mole of methyl ester to 4–5 moles of sodium borohydride
  • Catalyst: Lewis acid catalyst such as aluminum chloride enhances reduction efficiency
  • Solvent: A mixture of tetrahydrofuran (THF) and toluene in a 1:1 volume ratio
  • Temperature: Typically ambient to mild heating

This step converts the ester group to the primary alcohol, forming the key hydroxymethyl intermediate.

Chlorination to Chloromethyl Derivative

The hydroxymethyl group is then converted to the chloromethyl group by reaction with thionyl chloride (sulfur oxychloride).

  • Molar ratio: 1 mole of pyridinemethanol to 1.1–1.3 moles of thionyl chloride
  • Conditions: Usually carried out under reflux or controlled temperature to avoid side reactions
  • Product: 3-(chloromethyl)pyridine hydrochloride or analogous chloromethyl derivatives

This chlorination step introduces the chlorine substituent essential for the target compound.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Notes
1 3-Methylpyridine Potassium permanganate, 85–90 °C, acidify pH 3–4 3-Picolinic acid Oxidation of methyl to acid
2 3-Picolinic acid Methanol, acid catalyst Methyl 3-picolinate ester Esterification
3 Methyl 3-picolinate ester Sodium borohydride, AlCl3 catalyst, THF/toluene 3-Pyridinemethanol Reduction of ester to alcohol
4 3-Pyridinemethanol Thionyl chloride (SOCl2), reflux 3-(Chloromethyl)pyridine hydrochloride Chlorination of hydroxymethyl

Research Discoveries and Practical Considerations

  • The oxidation step is sensitive to temperature and reagent addition rate; batchwise addition of potassium permanganate at ~80 °C improves yield and selectivity.
  • Acidification after oxidation is crucial to precipitate the picolinic acid cleanly.
  • Sodium borohydride reduction is enhanced by Lewis acid catalysts such as aluminum chloride, which activates the ester carbonyl for hydride attack.
  • The solvent mixture of THF and toluene balances solubility and reaction kinetics during reduction.
  • Chlorination with thionyl chloride must be carefully controlled to prevent over-chlorination or decomposition.
  • The described method is scalable and has been patented, indicating industrial relevance and robustness.

Related Synthetic Approaches and Analogues

While direct synthesis of 3-Chloro-6-methyl-4-pyridazinemethanol is less documented, analogous methods for pyridine derivatives provide a strong foundation. For example, the preparation of 4-pyridinemethanol derivatives by one-step reactions involving 4-cyanopyridine and ketones/aldehydes under alkali metal conditions has been reported, offering alternative synthetic routes with mild conditions and high yields.

Additionally, halogenated pyridine derivatives such as trifluoromethylpyridines undergo stepwise chlorination and fluorination in vapor-phase reactions catalyzed by metal fluorides, which may inspire advanced halogenation strategies for pyridazine analogs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-4-pyridazinemethanol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-6-methyl-4-pyridazinemethanol.

    Oxidation: 3-Chloro-6-methyl-4-pyridazinecarboxylic acid.

    Reduction: 3-Chloro-6-methyl-4-pyridazinemethane.

Scientific Research Applications

3-Chloro-6-methyl-4-pyridazinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-4-pyridazinemethanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Further research is needed to elucidate the exact pathways and targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-Chloro-6-methyl-4-pyridazinemethanol and related pyridazine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hydrogen-Bonding Capability
This compound C₆H₇ClN₂O 174.58 -Cl, -CH₃, -CH₂OH High (donor/acceptor via -OH)
3-Chloro-6-methyl-4-phenylpyridazine C₁₁H₉ClN₂ 204.66 -Cl, -CH₃, -C₆H₅ (phenyl) Low (non-polar phenyl)
3-Chloro-4-methyl-6-phenylpyridazine C₁₁H₉ClN₂ 204.66 -Cl, -CH₃, -C₆H₅ Low
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) C₂₂H₂₂N₄O₂ 386.44 -CH₃, ethyl ester, phenethyl Moderate (amide/ester groups)

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to phenyl-substituted analogs (e.g., 3-Chloro-6-methyl-4-phenylpyridazine), which are more hydrophobic .
  • Hydrogen Bonding : The -CH₂OH group allows for robust hydrogen-bonding interactions, influencing crystal packing and solubility. In contrast, phenyl or methyl groups in analogs like I-6232 or 3-Chloro-4-methyl-6-phenylpyridazine rely on weaker van der Waals forces .

Q & A

Q. Methodological Focus

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C in amber vials to avoid photodegradation.
  • Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

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